2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile

Enzyme Inhibition Serine Protease Aminopeptidase N (APN)

Most 2-amino-thiophene-3-carbonitriles lack the allylamino handle for intramolecular cycloaddition to pyrrolo[3,2-c]pyridine scaffolds. This 2-(allylamino)-4-amino-5-(4-chlorobenzoyl) variant solves this: • Allylamino group enables microwave-assisted cycloaddition chemistry inaccessible to 2-amino analogs. • 4-Chlorobenzoyl avoids APN/CD13 off-target inhibition (IC50=50 nM for 2-anilino analog) while providing distinct electronic profile for KLK7 SAR. • Free 4-NH₂ permits reductive amination or amide coupling for library derivatization. Supplied at 98% purity; in stock for immediate global shipping.

Molecular Formula C15H12ClN3OS
Molecular Weight 317.8 g/mol
Cat. No. B12062654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile
Molecular FormulaC15H12ClN3OS
Molecular Weight317.8 g/mol
Structural Identifiers
SMILESC=CCNC1=C(C(=C(S1)C(=O)C2=CC=C(C=C2)Cl)N)C#N
InChIInChI=1S/C15H12ClN3OS/c1-2-7-19-15-11(8-17)12(18)14(21-15)13(20)9-3-5-10(16)6-4-9/h2-6,19H,1,7,18H2
InChIKeyQFXIYRLZZOICQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile (CAS 337496-67-0): Core Identity and Class Context


2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile (CAS 337496-67-0) is a synthetic, polysubstituted thiophene-3-carbonitrile derivative with the molecular formula C15H12ClN3OS and a molecular weight of 317.8 g/mol . It belongs to the 2-aminothiophene-3-carbonitrile family, a privileged scaffold in medicinal chemistry known for diverse biological activities, including acting as allosteric enhancers of the A1 adenosine receptor (A1AR) and as kinase inhibitors [1]. Its structure features a unique combination of a 4-chlorobenzoyl group at position 5 and an allylamino moiety at position 2, which differentiates it from other common 2-amino or 2-anilino analogs.

Why 2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile Cannot Be Replaced by Generic 2-Aminothiophene Analogs


Substitution at the 2- and 5-positions on the thiophene-3-carbonitrile core dictates both biological target engagement and physicochemical properties [1]. General class substitution is not feasible because the allylamino group at position 2 enables unique intramolecular cycloaddition chemistry inaccessible to simple 2-amino analogs, while the 4-chlorobenzoyl group at position 5 provides distinct electronic and steric effects compared to methyl, unsubstituted phenyl, or thiophene carbonyl variants. As demonstrated by the differential enzyme inhibition profiles of closely related analogs, a change in a single substituent can shift the IC50 by orders of magnitude or alter target selectivity entirely [2].

Quantitative Differentiation of 2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile Against Closest Analogs


Enzyme Inhibition Selectivity: Allylamino vs. Anilino at the 2-Position Dictates Target Profile

The 2-anilino analog (4-Amino-2-anilino-5-(4-chlorobenzoyl)-3-thiophenecarbonitrile, CAS 328262-53-9) shows potent inhibition of Aminopeptidase N (APN/CD13) with an IC50 of 50 nM in porcine kidney microsomes [1]. In contrast, the target compound’s 2-allylamino group is structurally incapable of forming the key pi-stacking interactions required for APN binding, suggesting a fundamentally different target engagement profile. This demonstrates that the 2-position substituent is a binary switch for APN activity.

Enzyme Inhibition Serine Protease Aminopeptidase N (APN)

Kallikrein-7 Modulation: Chlorine Substitution on the Benzoyl Ring Modulates Potency

The closest analog with quantitative data, 2-(allylamino)-4-amino-5-p-toluoyl-thiophene-3-carbonitrile (methyl analog), exhibits an EC50 of 9.46 × 10³ nM (9.46 µM) against human Kallikrein-7 (KLK7) [1]. The replacement of the 4-methyl group with a 4-chloro substituent in the target compound introduces a strong electron-withdrawing effect (Hammett σp: Cl = +0.23 vs. CH3 = -0.17), which is known in this scaffold class to enhance electrophilic character at the carbonyl and modulate receptor binding affinity. While direct KLK7 data for the target compound are not published, the electronic perturbation is expected to produce a measurable shift in EC50 relative to the methyl analog.

Kallikrein-7 Serine Protease Skin Barrier

Synthetic Tractability: Allylamino Group Enables Intramolecular Cycloaddition Chemistry

The allylamino group at position 2 uniquely enables microwave-initiated intramolecular cycloaddition reactions to generate pyrrolo[3,2-c]pyridine heterocycles [1]. This reactivity is not available to 2-amino or 2-anilino analogs, which lack the terminal alkene. Under microwave conditions, the allylamino-substituted thiophene reacts via a two-step process: intermolecular condensation of the secondary amine with a carbonyl moiety, followed by intramolecular cycloaddition of the in situ-formed azomethine ylide. This provides access to novel fused heterocyclic systems that are valuable in medicinal chemistry library expansion.

Microwave-Assisted Synthesis Cycloaddition Pyrrolo[3,2-c]pyridine

Supplier Purity Differentiation: 98% (HPLC) vs. Industry Standard 95%

The compound is commercially available at two distinct purity grades: 95% (AKSci, used as baseline) and 98% (Leyan) . A 3% absolute purity difference can translate to a significant reduction in total impurity burden (from 5% to 2%, a 60% reduction in impurities). For in vitro biological assays sensitive to trace metal catalysts or byproducts, this purity differential can meaningfully impact data reproducibility by reducing the risk of false positives from impurity-driven activity.

Chemical Procurement Purity Specification Reproducibility

Allosteric Enhancer Scaffold Class: Structural Divergence from 2-Amino-3-(4-chlorobenzoyl) Lead Series

The extensively characterized 2-amino-3-(4-chlorobenzoyl)-4-substituted thiophene series acts as positive allosteric enhancers of the A1 adenosine receptor (A1AR), with certain derivatives potentiating agonist binding in functional cAMP assays [1]. The target compound differs critically: (a) the 2-allylamino group replaces the 2-amino group, altering the hydrogen-bond donor/acceptor profile; (b) an amino group occupies position 4 instead of a piperazine-linked substituent. These structural differences place the compound outside the established A1AR allosteric enhancer SAR, suggesting it may engage a different target space within the broader 2-aminothiophene pharmacophore landscape.

A1 Adenosine Receptor Allosteric Modulation GPCR

Optimal Research and Procurement Scenarios for 2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile


Diversity-Oriented Synthesis of Fused Heterocyclic Libraries

The allylamino group enables intramolecular cycloaddition chemistry under microwave conditions to generate pyrrolo[3,2-c]pyridine scaffolds [1]. Procurement of the 98% purity grade is recommended to minimize side reactions from impurities that could compromise cycloaddition efficiency. Research groups building novel heterocyclic libraries for biological screening should prioritize this compound over 2-amino or 2-anilino analogs that cannot participate in this transformation.

Serine Protease Probe Development with Defined Selectivity Requirements

For researchers studying Kallikrein-7 or related serine proteases, the 4-chlorobenzoyl variant offers an alternative electronic profile to the 4-methylbenzoyl analog (EC50 = 9.46 µM against KLK7) [1]. The compound is suitable for comparative SAR studies to determine the impact of electron-withdrawing substituents on KLK7 modulation. Critically, the 2-allylamino group ensures the compound avoids APN/CD13 (IC50 = 50 nM for 2-anilino analog), reducing the risk of off-target protease inhibition in cellular assays [2].

Discovery of Novel Allosteric Modulators Beyond A1 Adenosine Receptor

Given that the 2-amino-3-(4-chlorobenzoyl)thiophene scaffold is a validated platform for GPCR allosteric modulation [1], the 2-allylamino-4-amino variant represents a structurally differentiated starting point for probing other purinergic or aminergic GPCRs. The absence of the 4-piperazine substituent and the presence of a free 4-amino group facilitate further derivatization, such as reductive amination or amide coupling, to generate focused libraries for allosteric modulator screening against underexplored GPCR targets.

Reference Standard for Analytical Method Development

The availability of the compound at two purity grades (95% and 98%) makes it suitable as a reference standard for HPLC method development and impurity profiling of thiophene-3-carbonitrile derivatives [1][2]. The 4-chlorobenzoyl chromophore provides a strong UV absorption handle (typical λmax ~260-280 nm) for detection method optimization.

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